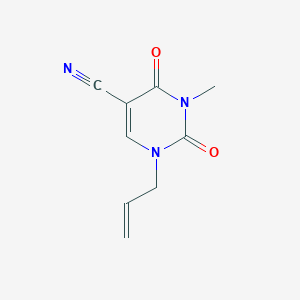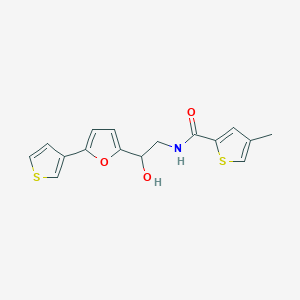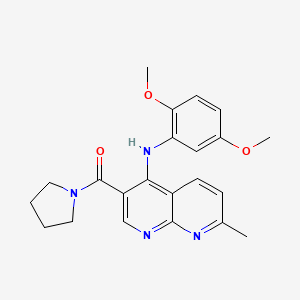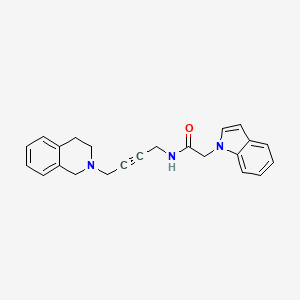
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide, also known as DIBA, is a small molecule inhibitor that has been widely used in scientific research. DIBA has been shown to have potential therapeutic applications due to its ability to inhibit the activity of certain enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
Analgesic, Antihypoxic, and Antimicrobial Activity
- The synthesis of derivatives involving 3,4-dihydroisoquinolin-1-yl)acetamides has been explored for their analgesic, antihypoxic, and slight antimicrobial activities. These compounds have been shown to exhibit analgesic effects exceeding that of metamizole sodium and some demonstrated antihypoxic effects, increasing lifespans in test subjects (Mikhailovskii et al., 2020).
Antiproliferative Activities
- Certain derivatives bearing the 3,4-dihydroquinolin-2(1H)-one moiety have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. Some compounds showed significant activity, particularly against nasopharyngeal carcinoma, by altering cell division and accumulating cells in the S phase (Chen et al., 2013).
Anti-Inflammatory and Psychotropic Activity
- New derivatives with anti-inflammatory in vivo, psychotropic in vivo, and cytotoxicity in vitro screening have been synthesized. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, indicating their potential for various therapeutic applications (Zablotskaya et al., 2013).
Divergent Synthesis for Receptor Chemistry Space Exploration
- A divergent synthesis approach has been utilized to create isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common precursor, demonstrating an efficient method for exploring chemistry space on receptors, which could be of interest for developing new pharmaceuticals (Li et al., 2022).
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(18-26-16-12-20-8-3-4-10-22(20)26)24-13-5-6-14-25-15-11-19-7-1-2-9-21(19)17-25/h1-4,7-10,12,16H,11,13-15,17-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTMDQHDPJUBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2777167.png)
![4-butoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2777170.png)
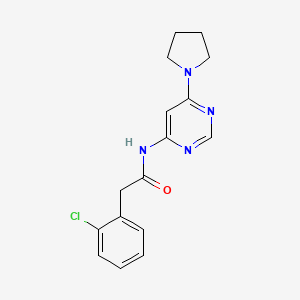
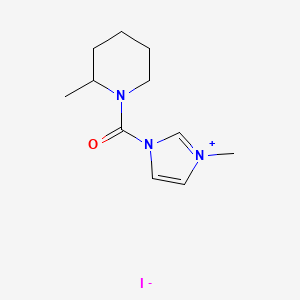

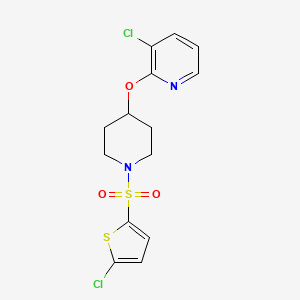
![3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2777179.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2777181.png)
![N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2777182.png)
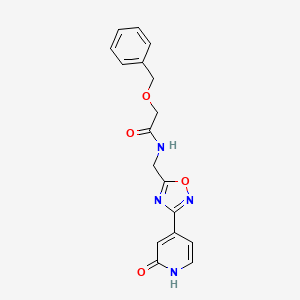
![3-(4-ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2777186.png)
